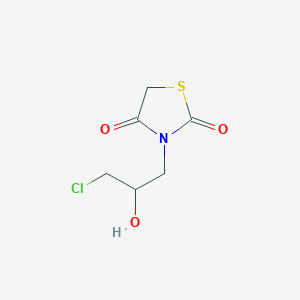
3-(3-Chloro-2-hydroxypropyl)-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Chloro-2-hydroxypropyl)-1,3-thiazolidine-2,4-dione is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a chlorohydroxypropyl group attached to it. The presence of these functional groups makes it a versatile compound for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-2-hydroxypropyl)-1,3-thiazolidine-2,4-dione typically involves the reaction of 1,3-thiazolidine-2,4-dione with 3-chloro-2-hydroxypropyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
For industrial production, the process is scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Chloro-2-hydroxypropyl)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction Reactions: The compound can undergo reduction to form different derivatives depending on the reducing agent used.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
The major products formed from these reactions include substituted thiazolidine derivatives, oxidized ketones or aldehydes, and reduced alcohols or amines .
Wissenschaftliche Forschungsanwendungen
3-(3-Chloro-2-hydroxypropyl)-1,3-thiazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as ion exchange resins and chromatographic stationary phases
Wirkmechanismus
The mechanism of action of 3-(3-Chloro-2-hydroxypropyl)-1,3-thiazolidine-2,4-dione involves its interaction with various molecular targets. The chlorohydroxypropyl group can react with nucleophilic sites on proteins or enzymes, leading to the modification of their activity. The thiazolidine ring can also interact with metal ions or other cofactors, influencing biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-2-hydroxypropyl methacrylate: Similar in structure but used primarily in polymer chemistry.
3-Chloro-2-hydroxypropyl trimethyl ammonium chloride: Used as a cationic modifier in textile and paper industries
Eigenschaften
Molekularformel |
C6H8ClNO3S |
|---|---|
Molekulargewicht |
209.65 g/mol |
IUPAC-Name |
3-(3-chloro-2-hydroxypropyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C6H8ClNO3S/c7-1-4(9)2-8-5(10)3-12-6(8)11/h4,9H,1-3H2 |
InChI-Schlüssel |
KGECTDNDMNRUGB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)N(C(=O)S1)CC(CCl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[9-Bromo-2-(4-methoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]-4,6-dichlorophenol](/img/structure/B11973613.png)

![Benzyl 2,2,2-trichloro-1-{[(4-iodoanilino)carbothioyl]amino}ethylcarbamate](/img/structure/B11973629.png)
![ethyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11973632.png)
![5-(3,4,5-Trimethoxyphenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11973635.png)
![4-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11973638.png)
![n-[2-(3,4-Dimethoxyphenyl)ethyl]propanamide](/img/structure/B11973651.png)
![4-{[(E)-(3-methyl-2-thienyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11973656.png)
![4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl thiophene-2-carboxylate](/img/structure/B11973659.png)
![7-(4-bromophenyl)-2-chloro-6-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11973662.png)

![2-(4-Chlorophenyl)-5-(3,4-dichlorophenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11973670.png)
![Isobutyl (2E)-2-benzylidene-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11973671.png)
![Isobutyl (2E)-2-[3-methoxy-4-(pentyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11973683.png)
